![molecular formula C16H13NO3S B14125461 4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid CAS No. 35535-11-6](/img/structure/B14125461.png)
4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where naphthol reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or naphthalene derivatives.
科学的研究の応用
4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-[(naphthalen-1-yloxy)methyl]oxirane
- 4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a thiazole ring, naphthalene moiety, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
35535-11-6 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC名 |
4-methyl-2-(naphthalen-2-yloxymethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H13NO3S/c1-10-15(16(18)19)21-14(17-10)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,18,19) |
InChIキー |
IDJWMBJABCAFRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)COC2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)

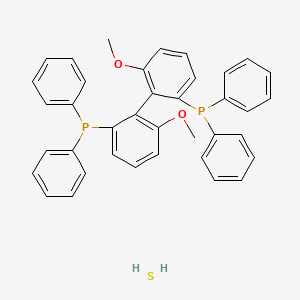
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

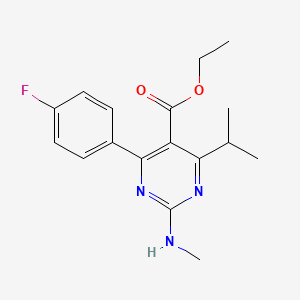
![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
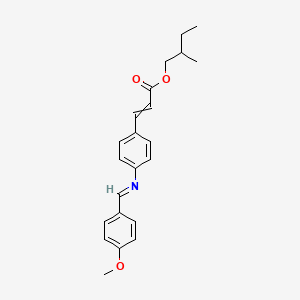
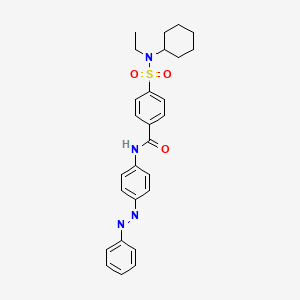
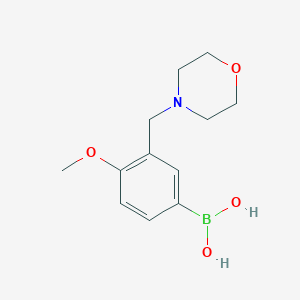
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
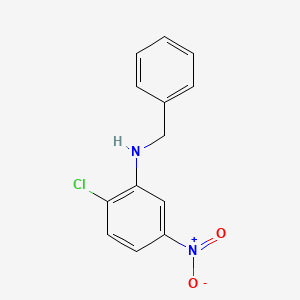
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
